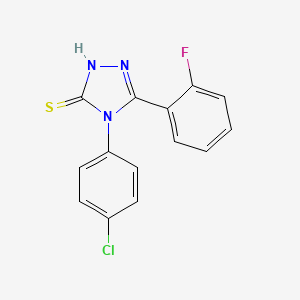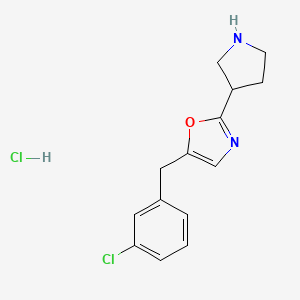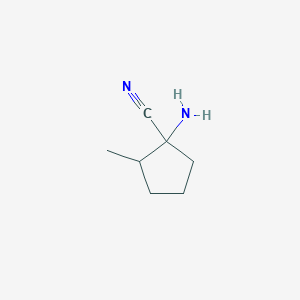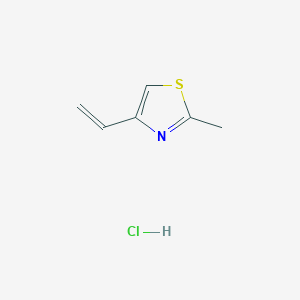![molecular formula C10H14O2 B12315629 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)
3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid: is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is also known by its IUPAC name, (2E)-3-bicyclo[2.2.1]hept-2-yl-2-propenoic acid . This compound features a bicyclic structure, which is a characteristic of the norbornane framework, and a propenoic acid moiety, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid typically involves the reaction of norbornene derivatives with acrylic acid or its derivatives under specific conditions. One common method includes the Diels-Alder reaction, where a diene (such as cyclopentadiene) reacts with an alkene (such as acrylic acid) to form the bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine:
Industry: In industry, this compound may be used in the production of polymers and other materials due to its reactive double bond and rigid bicyclic structure .
Mecanismo De Acción
The mechanism by which 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid exerts its effects is not well-documented. its reactivity can be attributed to the presence of the propenoic acid moiety, which can participate in various chemical reactions. The bicyclic structure also contributes to its stability and reactivity .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but has a hydroxyl group instead of the propenoic acid moiety.
Bicyclo[2.2.1]hept-5-en-2-yl acetate: This compound has an acetate group attached to the bicyclic structure.
Uniqueness: 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid is unique due to the presence of both the bicyclic norbornane framework and the propenoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(E)-3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H,11,12)/b4-3+ |
Clave InChI |
CVZJZTLSHVMYOU-ONEGZZNKSA-N |
SMILES isomérico |
C1CC2CC1CC2/C=C/C(=O)O |
SMILES canónico |
C1CC2CC1CC2C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)

![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)



![tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B12315627.png)
